molecular formula C12H14N2O2 B13158615 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide

2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide

Cat. No.: B13158615
M. Wt: 218.25 g/mol
InChI Key: UMDYMSCPULFHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is a compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    N-Methylation: The N-methylation step involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in proteins, while the amino and N-methyl groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar structure but lacks the N-methyl group.

    2-Amino-3-(1-benzofuran-3-yl)propanoic acid: Similar structure but lacks the N-methyl group.

    2-Amino-3-(1-benzofuran-3-yl)propanol: Similar structure but has an alcohol group instead of the amide.

Uniqueness

2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is unique due to the presence of the N-methyl group, which can influence its biological activity and interactions with molecular targets. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-amino-3-(1-benzofuran-3-yl)-N-methylpropanamide

InChI

InChI=1S/C12H14N2O2/c1-14-12(15)10(13)6-8-7-16-11-5-3-2-4-9(8)11/h2-5,7,10H,6,13H2,1H3,(H,14,15)

InChI Key

UMDYMSCPULFHNP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=COC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.